molecular formula C16H22BrNO B1461739 4-(4-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine CAS No. 189618-24-4

4-(4-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine

Cat. No. B1461739
CAS RN: 189618-24-4
M. Wt: 324.26 g/mol
InChI Key: SRHAQZGWTHNYNE-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The bromo-phenoxymethyl group suggests that this compound may have been synthesized for specific chemical properties or activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The piperidine ring provides a basic nitrogen, the bromo-phenoxymethyl group is likely to be quite polar and may participate in hydrogen bonding, and the cyclopropylmethyl group could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The bromine atom in the bromo-phenoxymethyl group could potentially be reactive and might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-(4-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine” would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. It could potentially be explored for various applications, depending on its properties .

properties

IUPAC Name

4-[(4-bromophenoxy)methyl]-1-(cyclopropylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c17-15-3-5-16(6-4-15)19-12-14-7-9-18(10-8-14)11-13-1-2-13/h3-6,13-14H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHAQZGWTHNYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)COC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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